molecular formula C9H15N3O B8410929 2-(2,5-Dimethyl-1-pyrolyl)ethylurea

2-(2,5-Dimethyl-1-pyrolyl)ethylurea

Cat. No. B8410929
M. Wt: 181.23 g/mol
InChI Key: IZULRDYPUJHVID-UHFFFAOYSA-N
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Patent
US04837225

Procedure details

6.9 g (0.05 mol) of 1-(2-aminoethyl)2,5-dimethylpyrrole are dissolved in 8 ml of water. While cooling, 5 ml of concentrated hydrochloric acid are slowly added dropwise, and then 4.9 g (0.05 mol) of potassium cyanate, dissolved in 30 ml of water, are added dropwise. The precipitated solid is filtered off with suction and recrystallized from toluene/ethyl acetate. Yield: 3.8 g (42% of theory), Melting point: 139°-141° C. Elemental analysis: C9H15N3O (181.24) calculated: C 59.6 H 8.3 N 23.2 0 8.8 found: C 59.2 H 8.2 N 22.8 0 9.1
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
4.9 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][N:4]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:5]1[CH3:10].Cl.[O-:12][C:13]#[N:14].[K+]>O>[CH3:10][C:5]1[N:4]([CH2:3][CH2:2][NH:1][C:13]([NH2:14])=[O:12])[C:8]([CH3:9])=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
NCCN1C(=CC=C1C)C
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
potassium cyanate
Quantity
4.9 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling
ADDITION
Type
ADDITION
Details
are added dropwise
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene/ethyl acetate

Outcomes

Product
Name
Type
Smiles
CC=1N(C(=CC1)C)CCNC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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